5-Methoxypyridine-2-sulfonyl fluoride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

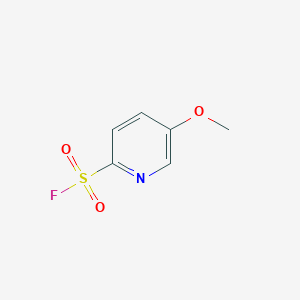

5-Methoxypyridine-2-sulfonyl fluoride is a chemical compound with the molecular formula C6H6FNO3S and a molecular weight of 191.18 g/mol It is characterized by the presence of a methoxy group at the 5-position of the pyridine ring and a sulfonyl fluoride group at the 2-position

Méthodes De Préparation

The synthesis of 5-Methoxypyridine-2-sulfonyl fluoride can be achieved through several methods. One common approach involves the fluoride-chloride exchange from the corresponding sulfonyl chlorides . Other methods include conjugate addition, electrophilic fluorination of thiols, anodic oxidative fluorination, and SO2 insertion/fluorination . These methods provide various routes to obtain sulfonyl fluorides, which are versatile intermediates in organic synthesis.

Analyse Des Réactions Chimiques

5-Methoxypyridine-2-sulfonyl fluoride undergoes several types of chemical reactions, including substitution reactions. The compound can participate in reactions with nucleophiles, leading to the formation of various products. Common reagents used in these reactions include sulfuryl fluoride gas (SO2F2) and other solid reagents such as FDIT and AISF . The major products formed from these reactions depend on the specific conditions and reagents used.

Applications De Recherche Scientifique

Medicinal Chemistry

5-Methoxypyridine-2-sulfonyl fluoride is primarily studied for its potential as an enzyme inhibitor. The sulfonyl fluoride moiety allows for covalent modification of enzymes, which can lead to the disruption of biochemical pathways.

- Enzyme Inhibition : Research indicates that this compound can effectively inhibit proteases involved in various diseases, including cancer. For instance, it has been shown to inhibit specific proteases critical for cancer progression, with studies quantifying its potency through IC50 values .

Chemical Biology

The compound serves as a versatile tool in chemical biology due to its ability to act as a covalent protein modifier. This property is essential for the development of activity-based probes that can selectively label and study proteins in complex biological systems.

- Activity-Based Probes : The ability of this compound to modify protein structures makes it valuable for probing enzyme activity and understanding metabolic pathways .

Drug Discovery

In drug discovery, this compound is explored for its therapeutic potential. Its unique structure allows for the design of novel pharmaceuticals targeting specific diseases.

- Therapeutic Applications : Studies have shown promising results against various cancer cell lines, indicating potential use as an anticancer agent. The compound's mechanism involves binding to the active sites of target enzymes, thereby inhibiting their function .

Comparative Studies

When compared to similar compounds, such as 5-methoxypyridine-2-sulfonamide and 5-methoxypyridine-2-sulfonic acid, the sulfonyl fluoride variant exhibits distinct reactivity patterns that enhance its biological efficacy. This uniqueness is attributed to the presence of the sulfonyl fluoride group, which imparts specific chemical reactivity and biological activity .

Case Study 1: Enzyme Targeting

A study demonstrated that this compound effectively inhibited the activity of certain proteases involved in cancer progression. The inhibition was quantified using IC50 values, showcasing its potency in disrupting enzyme function.

Case Study 2: Therapeutic Potential

In a pharmacological evaluation, this compound exhibited promising results against various cancer cell lines, suggesting potential use as an anticancer agent. The mechanism involves binding to the active sites of target enzymes, thereby inhibiting their function and leading to reduced cell viability .

Mécanisme D'action

The mechanism of action of 5-Methoxypyridine-2-sulfonyl fluoride involves its reactivity with nucleophiles. The sulfonyl fluoride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is utilized in various chemical transformations, where the compound acts as an electrophilic reagent. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles used .

Comparaison Avec Des Composés Similaires

5-Methoxypyridine-2-sulfonyl fluoride can be compared with other sulfonyl fluorides, such as 2-fluoropyridine and 2-chloropyridine . These compounds share similar structural features but differ in their reactivity and applications. For example, 2-fluoropyridine is used in the synthesis of fluorinated pyridines, while 2-chloropyridine is employed in various substitution reactions . The unique combination of the methoxy and sulfonyl fluoride groups in this compound distinguishes it from these related compounds and provides it with distinct chemical properties and applications.

Activité Biologique

5-Methoxypyridine-2-sulfonyl fluoride is a compound of significant interest in chemical biology due to its electrophilic nature and potential applications in medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, target interactions, and relevant case studies.

This compound is characterized by its sulfonyl fluoride group, which is known for its reactivity towards nucleophiles, particularly serine residues in enzymes. The general structure can be represented as follows:

| Property | Details |

|---|---|

| Molecular Formula | C7H8FNO2S |

| Molecular Weight | 195.21 g/mol |

| IUPAC Name | This compound |

The biological activity of this compound primarily arises from its ability to irreversibly inhibit serine hydrolases. These enzymes play crucial roles in various biological processes, including metabolism and signal transduction. The sulfonyl fluoride moiety reacts with the hydroxyl group of serine residues, leading to enzyme inactivation.

Key Mechanisms:

- Covalent Modification: The compound forms a covalent bond with serine residues in the active site of enzymes, effectively blocking their function.

- Selectivity: Research indicates that this compound exhibits selectivity towards certain serine hydrolases, which can be exploited for therapeutic purposes .

Inhibitory Effects on Enzymes

A study screened a series of sulfonyl fluorides, including this compound, against Trypanosoma brucei, the causative agent of African sleeping sickness. The results demonstrated that this compound exhibited significant inhibitory activity with an EC50 value below 10 µM, indicating potent biological activity .

| Compound | Target | EC50 (µM) | Selectivity |

|---|---|---|---|

| This compound | Trypanosoma brucei | <10 | 12-66 fold over HeLa cells |

Investigation into Metabolic Stability

Further investigations into the metabolic stability of aryl sulfonyl fluorides revealed that structural modifications could enhance stability and biological activity. It was found that adding electron-withdrawing groups improved the compound's resistance to metabolic degradation while maintaining its inhibitory potency against specific targets .

Applications in Drug Development

The unique properties of this compound position it as a valuable tool in drug discovery. Its ability to selectively inhibit serine hydrolases makes it a candidate for developing therapeutics targeting diseases associated with dysregulated enzyme activity.

Potential Therapeutic Areas:

- Antiparasitic Agents: Given its efficacy against Trypanosoma brucei, further development could lead to new treatments for parasitic infections.

- Cancer Therapy: Inhibitors targeting specific serine hydrolases involved in cancer metabolism could provide novel approaches for cancer treatment.

Propriétés

IUPAC Name |

5-methoxypyridine-2-sulfonyl fluoride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6FNO3S/c1-11-5-2-3-6(8-4-5)12(7,9)10/h2-4H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFNAKFKETOPNBC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CN=C(C=C1)S(=O)(=O)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6FNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.